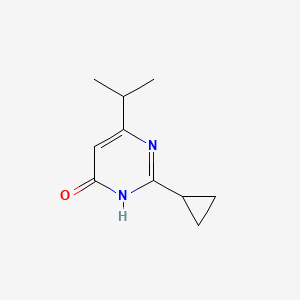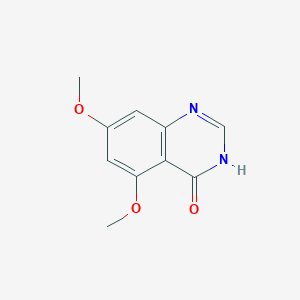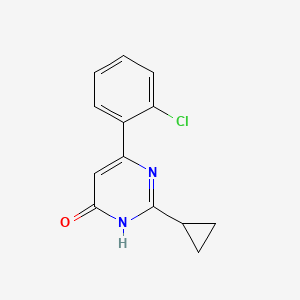
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties (e.g., UV/Vis, IR, NMR) and other properties like pKa values .Scientific Research Applications
Synthesis and Chemical Properties
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol and its derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. The compound has been involved in reactions such as the Kabachnik–Fields reaction to produce α-aminophosphonates, showcasing efficient synthesis methods for related compounds (P. S. Reddy et al., 2014). Similarly, the synthesis of new pyrimidines and condensed pyrimidines from related chemical structures has been explored, indicating the potential for creating antimicrobial agents (Essam Abdelghani et al., 2017).
Crystal Structure Analysis
Crystal structure analysis of compounds related to 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol has provided insights into the molecular configuration and intermolecular interactions. For instance, the study of the crystal structure of cyproconazole, a conazole fungicide with a similar chemical backbone, revealed details about hydrogen bonding and weak interactions in the crystal lattice, offering a foundation for understanding the structural characteristics of related compounds (Gihaeng Kang et al., 2015).
Biological Activity
Research into derivatives of 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol has shown potential biological activities, including antiviral, antituberculostic, and antibacterial properties. Novel derivatives synthesized for these purposes have been evaluated for their efficacy, highlighting the compound's relevance in developing new therapeutic agents (A. Siddiqui et al., 2007). Additionally, the evaluation of antioxidant and antitumor activities of some prepared nitrogen heterocycles containing the core structure suggests its utility in discovering new treatments for various diseases (M. A. El-Moneim et al., 2011).
Photophysical Properties
The study of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines related to 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol has explored the photophysical properties and redox behavior of these compounds. Such research aids in the understanding of the electronic properties and potential applications of related compounds in materials science and optoelectronics (F. Neve et al., 1999).
Safety And Hazards
properties
IUPAC Name |
4-(2-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-4-2-1-3-9(10)11-7-12(17)16-13(15-11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLCGCQKEOKWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)

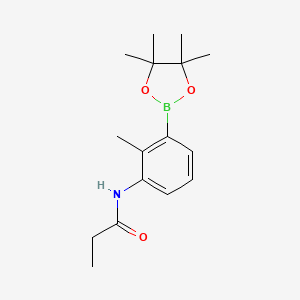
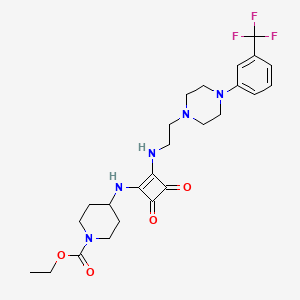



![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)
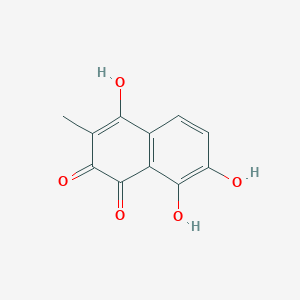
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid](/img/structure/B1487021.png)

